molecular formula C11H21NO B579521 2-[(Dimethylamino)methylidene]octanal CAS No. 19175-16-7

2-[(Dimethylamino)methylidene]octanal

Cat. No.: B579521
CAS No.: 19175-16-7
M. Wt: 183.295
InChI Key: HDTHGHUDAKIBQC-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]octanal (CAS: Not explicitly provided; structure: CH₃(CH₂)₆CH=C(N(CH₃)₂)CHO) is an α,β-unsaturated aldehyde featuring a dimethylamino group conjugated to an aldehyde moiety via a methylidene bridge. This compound is synthesized by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) in dichloromethane under inert argon atmosphere, followed by a 12-hour stirring period at ambient temperature . Its structure is confirmed by NMR spectroscopy:

  • ¹H NMR (CD₂Cl₂): δ 0.88 (t, CH₃), 1.25–1.33 (m, CH₂ chain), 3.27 (s, OCH₃), 4.31 (t, CH).
  • ¹³C NMR: δ 14.4 (CH₃), 23.3–32.4 (CH₂ chain), 53.0 (N(CH₃)₂), 105.3 (CH) .

Properties

CAS No.

19175-16-7

Molecular Formula

C11H21NO

Molecular Weight

183.295

IUPAC Name

2-(dimethylaminomethylidene)octanal

InChI

InChI=1S/C11H21NO/c1-4-5-6-7-8-11(10-13)9-12(2)3/h9-10H,4-8H2,1-3H3

InChI Key

HDTHGHUDAKIBQC-UHFFFAOYSA-N

SMILES

CCCCCCC(=CN(C)C)C=O

Synonyms

3-(Dimethylamino)-2-hexylacrolein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Analysis
Compound Key Functional Groups Reactivity Profile Solubility (NMR Solvent) Applications
2-[(Dimethylamino)methylidene]octanal Aldehyde, conjugated dimethylamino Electrophilic aldehyde; nucleophilic amine CD₂Cl₂ Polymer crosslinking
Ethyl 4-(dimethylamino)benzoate Aromatic ester, dimethylamino High reactivity in photoinitiation Polar solvents Dental resins
2-(Dimethylamino)ethyl methacrylate Methacrylate, tertiary amine Radical polymerization; DPI-enhanced curing Resin matrices Adhesives
Ethyl 2-[(dimethylamino)methylidene]-3-oxopentanoate Ester, ketone, dimethylamino Knoevenagel condensation substrate Not specified Organic synthesis

Key Findings :

Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion . This is attributed to its aromatic system, which stabilizes radical intermediates. In contrast, this compound’s aldehyde group may favor nucleophilic addition reactions rather than radical processes, limiting its utility in photoinitiated systems unless modified .

Influence of Initiators: Diphenyliodonium hexafluorophosphate (DPI) enhances the curing efficiency of 2-(dimethylamino)ethyl methacrylate-based resins by 30% but has minimal impact on ethyl 4-(dimethylamino)benzoate . This suggests that this compound, with its aliphatic amine, may similarly benefit from DPI in specific formulations, though direct evidence is lacking.

Structural Impact on Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate higher flexural strength (≥80 MPa) than those with 2-(dimethylamino)ethyl methacrylate (≤60 MPa) due to reduced amine volatility . The octanal derivative’s long aliphatic chain could improve hydrophobicity but may reduce mechanical rigidity in polymer networks.

Synthetic Versatility: Ethyl 2-[(dimethylamino)methylidene]-3-oxopentanoate (Category A6 ) is used in multicomponent reactions, leveraging its ketone and ester groups. The octanal analog, with its aldehyde, may instead participate in aldol condensations or imine formation.

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